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Abstract
This application note provides a detailed experimental protocol for the regioselective ortho-

bromination of 2,3-dihydro-1H-inden-5-ol to synthesize 6-bromo-2,3-dihydro-1H-inden-5-ol.
The protocol utilizes N-bromosuccinimide (NBS) as the brominating agent in methanol, with

para-toluenesulfonic acid (p-TsOH) as a catalyst to ensure high regioselectivity. This method is

efficient, with short reaction times and high yields reported for similar phenolic substrates. This

document is intended for researchers in organic synthesis, medicinal chemistry, and drug

development who require a reliable method for the preparation of this brominated indanol

derivative, a valuable intermediate in the synthesis of various biologically active molecules.

Introduction
Brominated phenolic compounds are crucial building blocks in the synthesis of pharmaceuticals

and other functional materials. The indane scaffold is a common motif in biologically active

molecules, and its targeted functionalization is of significant interest. The specific bromination

of 2,3-dihydro-1H-inden-5-ol at the C-6 position, ortho to the hydroxyl group, provides a key

intermediate for further synthetic transformations. This protocol is adapted from a general and

efficient method for the mono-ortho-bromination of para-substituted phenols.[1] The use of N-

bromosuccinimide (NBS) offers a safer and more manageable alternative to liquid bromine.

The addition of a catalytic amount of para-toluenesulfonic acid (p-TsOH) has been shown to

enhance the regioselectivity for ortho-bromination in polar protic solvents like methanol.[1]
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Materials and Reagents
Reagent/Material Grade Supplier Catalog No.

2,3-dihydro-1H-inden-

5-ol
≥98% Sigma-Aldrich 1470-94-6

N-Bromosuccinimide

(NBS)
Reagent grade, ≥98% Sigma-Aldrich B81255

para-Toluenesulfonic

acid monohydrate (p-

TsOH·H₂O)

ACS reagent, ≥98.5% Sigma-Aldrich T35925

Methanol (MeOH) Anhydrous, 99.8% Sigma-Aldrich 322415

Dichloromethane

(CH₂Cl₂)
Anhydrous, ≥99.8% Sigma-Aldrich 270997

Sodium bicarbonate

(NaHCO₃)
ACS reagent, ≥99.7% Sigma-Aldrich S6014

Sodium sulfate

(Na₂SO₄)
Anhydrous, ≥99.0% Sigma-Aldrich 239313

Silica gel 60 Å, 230-400 mesh Sigma-Aldrich 236841

Round-bottom flask

(50 mL)
- VWR -

Magnetic stirrer and

stir bar
- VWR -

Dropping funnel (25

mL)
- VWR -

Rotary evaporator - Heidolph -

Thin Layer

Chromatography

(TLC) plates

Silica gel 60 F₂₅₄ Millipore 105554

Experimental Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reaction Setup:

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-inden-

5-ol (1.00 g, 7.45 mmol) and para-toluenesulfonic acid monohydrate (0.142 g, 0.745 mmol,

0.1 eq.).

Add anhydrous methanol (15 mL) to the flask and stir the mixture at room temperature until

all solids are dissolved.

2. Bromination Reaction:

In a separate flask, dissolve N-bromosuccinimide (1.33 g, 7.45 mmol, 1.0 eq.) in anhydrous

methanol (10 mL).

Transfer the NBS solution to a dropping funnel and add it dropwise to the solution of 2,3-

dihydro-1H-inden-5-ol over a period of 20 minutes at room temperature.

After the addition is complete, allow the reaction mixture to stir at room temperature for an

additional 30 minutes.

3. Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a

mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and

product should have different Rf values.

4. Work-up and Purification:

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution

of sodium bicarbonate (20 mL).

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue with dichloromethane (3 x 20 mL).

Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel, eluting with a

gradient of hexane and ethyl acetate to afford pure 6-bromo-2,3-dihydro-1H-inden-5-ol.

5. Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass

spectrometry to confirm its identity and purity.

Data Presentation
Table 1: Reaction Parameters and Yield

Parameter Value

Starting Material 2,3-dihydro-1H-inden-5-ol

Brominating Agent N-Bromosuccinimide (NBS)

Catalyst para-Toluenesulfonic acid (p-TsOH)

Solvent Methanol

Reaction Temperature Room Temperature

Reaction Time 50 minutes

Theoretical Yield 1.59 g

Expected Actual Yield >85% (based on similar substrates)

Expected Appearance White to off-white solid

Table 2: Physicochemical and Spectroscopic Data of 6-bromo-2,3-dihydro-1H-inden-5-ol
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Property Value

Molecular Formula C₉H₉BrO

Molecular Weight 213.07 g/mol

Melting Point Not reported in literature

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)
Aromatic protons, hydroxyl proton, and aliphatic

protons of the indane core.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Signals corresponding to the 9 carbon atoms of

the molecule.

Expected IR (KBr) ν (cm⁻¹)
O-H stretch, C-H aromatic and aliphatic

stretches, C-O stretch, C-Br stretch.

Expected Mass Spectrum (m/z)
Molecular ion peak corresponding to [M]⁺ and

[M+2]⁺ due to bromine isotopes.

Note: Specific experimental and spectroscopic data for 6-bromo-2,3-dihydro-1H-inden-5-ol
are not readily available in the searched literature. The expected data is based on the general

characteristics of similar brominated phenols.
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Caption: Experimental workflow for the bromination of 2,3-dihydro-1H-inden-5-ol.
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Caption: Proposed reaction mechanism for the ortho-bromination of 2,3-dihydro-1H-inden-5-ol.
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Discussion
The described protocol offers a straightforward and efficient method for the synthesis of 6-
bromo-2,3-dihydro-1H-inden-5-ol. The key to the high regioselectivity of this reaction is the

use of a catalytic amount of p-TsOH in a polar protic solvent. It is proposed that p-TsOH

protonates the NBS, making it a more potent electrophile. The hydroxyl group of the indanol

directs the electrophilic substitution to the ortho and para positions. As the para position is

blocked by the fused ring system, the bromination occurs selectively at one of the ortho

positions, C4 or C6. Steric hindrance may favor substitution at the C6 position.

For optimal results, it is crucial to use anhydrous solvents and to control the rate of addition of

the NBS solution. The reaction is generally fast and should be monitored by TLC to avoid over-

bromination. The purification by column chromatography is essential to remove any unreacted

starting material, succinimide byproduct, and any minor isomers that may have formed.

Safety Precautions
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal

protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

para-Toluenesulfonic acid is corrosive and should be handled with care.

All waste materials should be disposed of in accordance with institutional and local

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Regioselective Bromination of 2,3-
dihydro-1H-inden-5-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602089#experimental-protocol-for-the-bromination-
of-2-3-dihydro-1h-inden-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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